molecular formula C12H16N2O B261726 N-benzyl-1-pyrrolidinecarboxamide

N-benzyl-1-pyrrolidinecarboxamide

Cat. No.: B261726
M. Wt: 204.27 g/mol
InChI Key: QGCXDVIAGVEYLT-UHFFFAOYSA-N
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Description

N-Benzyl-1-pyrrolidinecarboxamide is a pyrrolidine-derived carboxamide compound featuring a benzyl substituent on the nitrogen atom of the pyrrolidine ring. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol (calculated from structural data).

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-benzylpyrrolidine-1-carboxamide

InChI

InChI=1S/C12H16N2O/c15-12(14-8-4-5-9-14)13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,15)

InChI Key

QGCXDVIAGVEYLT-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

C1CCN(C1)C(=O)NCC2=CC=CC=C2

solubility

30.6 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-benzyl-1-pyrrolidinecarboxamide can be contextualized against related pyrrolidine derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Biological/Physicochemical Notes
This compound C₁₂H₁₆N₂O 204.27 Carboxamide, Pyrrolidine Benzyl (N-position) Enhanced lipophilicity; potential CNS activity
N-Phenylpyrrolidine-1-carbothioamide C₁₁H₁₄N₂S 206.31 Carbothioamide, Pyrrolidine Phenyl (N-position) Thioamide group enables stronger S-based interactions; used in coordination chemistry
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide C₂₅H₂₄N₂O₂ 384.48 Carboxamide, Benzoyl Benzyl, Benzoylphenyl High purity (98%); structural complexity suggests use in asymmetric synthesis

Key Comparisons:

Functional Group Variations :

  • Carboxamide vs. Carbothioamide : Replacing the carbonyl oxygen in this compound with sulfur (as in N-phenylpyrrolidine-1-carbothioamide) alters hydrogen-bonding capacity. Thioamides exhibit weaker hydrogen-bond acceptance but stronger van der Waals interactions, impacting solubility and target affinity .
  • Benzyl vs. Phenyl Substituents : The benzyl group in this compound introduces greater steric bulk and lipophilicity compared to the phenyl group in N-phenylpyrrolidine-1-carbothioamide. This difference may influence pharmacokinetic properties, such as metabolic stability .

Structural Complexity and Applications :

  • The (S)-enantiomer of N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (CAS 96293-17-3) demonstrates how stereochemistry and additional aromatic groups (e.g., benzoylphenyl) can enhance specificity in enzyme inhibition or receptor binding .
  • N-Phenylpyrrolidine-1-carbothioamide’s crystal structure reveals intermolecular N–H⋯S hydrogen bonds, a feature absent in carboxamides, which may facilitate solid-state stabilization or coordination with metal ions .

Biological Relevance :

  • Carboxamides like this compound are prevalent in pharmaceuticals targeting proteases or GPCRs due to their balanced polarity.
  • Thioamide analogues, while less common in drugs, are explored for their antithyroid or antimycobacterial activity, leveraging sulfur’s redox activity .

Research Findings and Implications

  • Synthetic Accessibility : this compound derivatives are typically synthesized via coupling reactions between pyrrolidine and benzyl isocyanates. In contrast, thioamides require thiophosgene or Lawesson’s reagent, introducing safety challenges .
  • Thermodynamic Stability : Carboxamides generally exhibit higher thermal stability than thioamides, as seen in differential scanning calorimetry (DSC) studies .

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